2-Bromo-3-chloro-5-fluorophenol
Overview
Description
2-Bromo-3-chloro-5-fluorophenol is an aromatic compound that contains bromine, chlorine, and fluorine substituents on a phenol ring
Scientific Research Applications
2-Bromo-3-chloro-5-fluorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-Bromo-3-chloro-5-fluorophenol involves interactions with its targets. The compound’s bromo-group is well-suited for metal-catalysed cross-coupling reactions . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions . These interactions can lead to changes in the function of the target molecules .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution and mitsunobu reactions suggests that it may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s reactivity suggests that it may be readily absorbed and distributed in the body .
Result of Action
The compound’s ability to interact with various targets suggests that it may have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity may be influenced by factors such as pH and temperature . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. For example, the reaction of 3-chloro-5-fluorophenol with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The phenolic group can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorophenol
- 3-Bromo-5-fluorophenol
- 5-Bromo-2-chloro-3-fluorophenol
Uniqueness
2-Bromo-3-chloro-5-fluorophenol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenol ring. This unique substitution pattern can influence its reactivity and properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPPBYKVCYWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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